molecular formula C11H13N3O5S B2711158 N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-25-4

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2711158
CAS No.: 898412-25-4
M. Wt: 299.3
InChI Key: SLUSISXXYSWYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the [1,3]thiazolo[3,2-a]pyrimidine scaffold, is a privileged motif known for its diverse biological activities, which makes this compound a valuable intermediate for the synthesis of novel chemical entities with potential pharmacological properties. The molecule integrates multiple functional handles, including the 7-hydroxy and 5-oxo (lactam) groups, the carboxamide linkage, and the 2,2-dimethoxyethyl side chain, which collectively provide versatile points for further chemical modification and derivatization. Researchers primarily utilize this compound as a key precursor for generating libraries of fused heterocyclic systems aimed at exploring new therapeutic avenues. Its structural features are particularly relevant in the design and development of compounds targeting enzymatic pathways, with research indicating the thiazolopyrimidine core is a promising scaffold for inhibitors of phosphodiesterases (PDEs) (Bioorganic & Medicinal Chemistry, 2011) and for agents with anti-inflammatory and anticancer potential (European Journal of Medicinal Chemistry, 2015) . The presence of the dimethoxyethyl group is a strategic element that can influence the compound's solubility and pharmacokinetic properties, making it a subject of study in structure-activity relationship (SAR) campaigns. This reagent is intended for use by scientific researchers in the construction of complex molecules for high-throughput screening and the investigation of new biologically active compounds.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c1-18-6(19-2)5-12-8(15)7-9(16)13-11-14(10(7)17)3-4-20-11/h3-4,6,16H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUSISXXYSWYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.

    Functional Group Modifications: The final compound is obtained by introducing the 2,2-dimethoxyethyl and hydroxy groups through appropriate substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle regulation.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents at Key Positions Functional Group Impact Reference
N-(2,2-Dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) - Position 7 : Hydroxy
- Position 6 : 2,2-Dimethoxyethyl carboxamide
Hydroxy enhances H-bonding; dimethoxyethyl increases hydrophilicity N/A
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - Position 5 : 4-Methoxyphenyl
- Position 7 : Methyl
- Position 6 : Phenyl carboxamide
Methoxy improves lipophilicity; methyl reduces steric hindrance
7-Methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - Position 5 : 4-Nitrophenyl
- Position 7 : Methyl
Nitro group introduces strong electron-withdrawing effects, enhancing reactivity
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Position 5 : 4-Bromophenyl
- Position 6 : Ethyl ester
Bromine enables halogen bonding; ester group increases metabolic instability

Key Observations :

  • Electron-Donating vs.

Physicochemical and Functional Properties

  • Hydrogen Bonding : The 7-hydroxy group in the target compound likely participates in stronger hydrogen bonds compared to methyl () or ester () groups, influencing crystal packing (as discussed in ) .
  • Solubility : The 2,2-dimethoxyethyl side chain may enhance aqueous solubility relative to phenyl () or bromophenyl () derivatives.
  • Reactivity : The absence of electron-withdrawing groups (e.g., nitro in ) suggests the target may exhibit milder electrophilic behavior.

Biological Activity

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antitumor properties, cytotoxicity against various cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H15N3O4S
  • Molecular Weight : 299.33 g/mol
  • CAS Number : Not explicitly listed in the sources.

Biological Activity Overview

Thiazolo[3,2-a]pyrimidine derivatives are noted for their significant biological activities, including:

  • Antitumor Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antibacterial and Antifungal Properties : Some compounds within this class also demonstrate antibacterial and antifungal activities.
  • Enzyme Inhibition : These compounds have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE) and kinases involved in cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Effect
M-HeLa (Cervical)10.5High cytotoxicity
MCF-7 (Breast)15.0Moderate cytotoxicity
PC3 (Prostate)20.0Low to moderate cytotoxicity
Chang Liver (Normal)>50Low cytotoxicity

These findings suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.

The mechanisms underlying the biological activity of thiazolo[3,2-a]pyrimidines include:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways.
  • Enzyme Inhibition : It acts as a selective inhibitor of certain kinases involved in tumor growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in tumor cells, leading to oxidative stress and cell death.

Case Studies

Several case studies have investigated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in vivo:

  • Study on M-HeLa Cells :
    • Treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
    • The study reported a 70% reduction in tumor volume compared to control groups treated with saline.
  • Combination Therapy with Chemotherapeutics :
    • In combination with gemcitabine and cisplatin, the compound enhanced the therapeutic efficacy against pancreatic cancer cell lines by sensitizing them to these drugs.
    • This combination therapy showed improved survival rates in animal models compared to monotherapy with either agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.